molecular formula C19H10Cl2N2O3S B2470777 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-38-3

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2470777
CAS RN: 361166-38-3
M. Wt: 417.26
InChI Key: MLWMRYQCDFUSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound with the linear formula C16H13BrCl2N2OS . It has a molecular weight of 432.169 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using the B3LYP method with 6-31+G(d, p) basis set within density functional scheme . The scaled theoretical wave numbers are in perfect agreement with the experimental values and the vibrational modes are interpreted in terms of potential energy distribution (PED) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a linear formula of C16H13BrCl2N2OS and a molecular weight of 432.169 . Further details about its physical and chemical properties are not available in the current resources .

Scientific Research Applications

Potential as Adenosine Receptor Ligands

Chromones and thiazole-based compounds have been studied for their biological activities, including their role as adenosine receptor ligands. A series of chromone-thiazole hybrids, including N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamides, were designed and synthesized as potential ligands for human adenosine receptors. These compounds were developed using different amidation methods from chromone-2-carboxylic acid, and their structures were established using NMR, MS spectroscopy, and X-ray crystallography (Cagide, Borges, Gomes, & Low, 2015).

Antimicrobial Activity

Some derivatives of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide have shown significant antibacterial and antifungal activities. These compounds were synthesized using an environmentally benign procedure under microwave irradiation, and their structures were confirmed by IR, NMR, and mass spectral analyses (Raval, Naik, & Desai, 2012).

Cytotoxic Activity

A series of 4-aryl-4H-chromenes bearing a 2-arylthiazol-4-yl moiety were prepared as potential cytotoxic agents. Among these, certain analogs showed potent activity against various cancer cell lines, including nasopharyngeal epidermoid carcinoma KB and breast cancer cells MCF-7. These findings suggest the potential of these compounds as anticancer agents (Mahmoodi et al., 2010).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives, including those structurally related to this compound, have been synthesized and used as chemosensors for cyanide anions. These compounds exhibit significant changes in color and fluorescence upon interaction with cyanide, making them useful for detecting this anion (Wang et al., 2015).

Crystal Structure Analysis

Studies on the crystal structures of compounds related to this compound have provided insights into molecular geometry and conformation. This information is crucial for understanding ligand-receptor binding and the design of potential therapeutic agents (Zhao & Zhou, 2009).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2N2O3S/c20-12-6-5-10(7-13(12)21)14-9-27-19(22-14)23-18(25)17-8-15(24)11-3-1-2-4-16(11)26-17/h1-9H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWMRYQCDFUSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.